Differentiation by Alkyl Halide Reactivity: Bromo vs. Chloro Analogs in SN2 Displacement
The reactivity of 1-bromo-3-(ethanesulfonyl)propane in nucleophilic substitution is expected to be significantly higher than that of its chloro analog, 1-chloro-3-(ethanesulfonyl)propane. While direct experimental data for this specific pair is not available, class-level inference from extensive alkyl halide reactivity studies establishes that primary alkyl bromides react approximately 50-100 times faster than primary alkyl chlorides in SN2 reactions [1]. This difference is critical for time-sensitive synthetic steps and for achieving high conversion under mild conditions.
| Evidence Dimension | Relative SN2 Reactivity |
|---|---|
| Target Compound Data | Primary alkyl bromide (reference class) |
| Comparator Or Baseline | Primary alkyl chloride (reference class) |
| Quantified Difference | Approximately 50-100x higher reactivity for bromides over chlorides. |
| Conditions | SN2 reaction context; general class-level reactivity trend. |
Why This Matters
For a procurement decision, selecting the bromide over the chloride can mean the difference between a reaction that proceeds to completion in hours versus days, significantly impacting process efficiency and throughput in an industrial or research setting.
- [1] ACS GCIPR. (2023). Alkylation with Functionalised Alkanes. Reagent Guide. Retrieved from https://reagents.acsgcipr.org. View Source
